2,5-Dimethyl-1,5-hexadiene
Overview
Description
2,5-Dimethyl-1,5-hexadiene is a chemical compound with the molecular formula C8H14 . It is also known by other names such as Bimethallyl and Dimethallyl .
Synthesis Analysis
The synthesis of 2,5-Dimethyl-1,5-hexadiene has been reported in various studies . For instance, one study describes the liquid-phase catalytic synthesis of 2,5-dimethyl-2,4-hexadiene . Another study mentions that high-temperature pyrolysis of 2-methyl-1,5-hexadiene affords 1,5-hexadiene and 2,5-dimethyl-1,5-hexadiene .Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-1,5-hexadiene can be represented by the InChI string: InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3 . The compound has a molecular weight of 110.20 g/mol .Chemical Reactions Analysis
The chemical reactions involving 2,5-Dimethyl-1,5-hexadiene have been studied . For example, the apparent activation energy (Ea) was calculated from differential isoconversional kinetic analysis method using differential scanning calorimetry experiments .Physical And Chemical Properties Analysis
2,5-Dimethyl-1,5-hexadiene has a molecular weight of 110.20 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 110.109550447 g/mol .Scientific Research Applications
Catalytic Activity in Pesticide Synthesis
2,5-Dimethyl-2,4-hexadiene, closely related to 2,5-Dimethyl-1,5-hexadiene, is a significant intermediate in synthesizing pyrethroids, a class of high-efficiency and low-toxicity pesticides. A study by Linli (2014) demonstrated the use of SAPO-11 molecular sieves treated with citric acid to improve catalytic activity in producing this compound (Lian Linli, 2014).
Gas-Phase Studies in Organic Chemistry
Research by Schulze et al. (2001) explored the gas-phase rearrangements of similar compounds, providing insights into chemical reactivity and stability, essential for understanding the behavior of 2,5-Dimethyl-1,5-hexadiene and related molecules (S. Schulze et al., 2001).
X-Ray Structural Investigation
Karapetyan et al. (2008) conducted an X-ray structural investigation on products resulting from the reaction of 2,5-dimethyl-1,5-hexadiene with trichloroacetonitrile, contributing to the understanding of its structural and chemical properties (A. Karapetyan et al., 2008).
Polymerization Studies
Marek et al. (2007) studied the polymerization of 2,5-dimethyl-l,5-hexadiene, revealing its potential in creating new polymeric materials with unique properties (M. Marek et al., 2007).
Separation Process Improvement
Research by Wei-Yi Qi (2002) focused on improving the distillation separation process for 2,5-dimethyl-2,4-hexadiene, underscoring the chemical's significance in industrial applications (Wei-Yi Qi, 2002).
Cope Cyclization Studies
Chacko and Wenthold (2007) investigated the electron-promoted Cope cyclization of 2,5-phenyl-1,5-hexadiene radical anions, a process relevant to understanding the reactivity of 2,5-Dimethyl-1,5-hexadiene (Silvi A. Chacko & P. Wenthold, 2007).
Synthesis Method Development
A study by Mechehoud et al. (2018) developed a new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, demonstrating the versatility of 2,5-Dimethyl-1,5-hexadiene derivatives in synthetic chemistry (Y. Mechehoud et al., 2018).
Chemical Vapor Deposition Applications
Li et al. (2011) examined the use of 2,5-dimethyl-2,4-hexadiene in plasma deposition for producing low-k films, highlighting its potential in electronic materials (Dongsheng Li et al., 2011).
Biomass Resource Utilization
Yueqin et al. (2016) synthesized 2,5-hexanedione from biomass resources, showcasing the role of 2,5-Dimethyl-1,5-hexadiene derivatives in biofuel and medicinal chemistry (Liu Yueqin et al., 2016).
Hydrogenation and Catalytic Studies
Studies like Červený et al. (2007) and Taubert et al. (2006) have explored the hydrogenation of related compounds, providing insights into the catalytic processes involving 2,5-Dimethyl-1,5-hexadiene (L. Červený et al., 2007); (T. Taubert et al., 2006).
Thermal and Electron Dynamics Studies
Research like Harada et al. (2001) and Itagaki et al. (2004) contributes to understanding the thermal and electron dynamics of dienes, which is crucial for applications of 2,5-Dimethyl-1,5-hexadiene in various fields (H. Harada et al., 2001); (M. Itagaki et al., 2004).
Electrochemical Reduction Studies
Martin et al. (2015) investigated the electrochemical reduction of dibromohexane, which provides parallels to the reduction behavior of 2,5-Dimethyl-1,5-hexadiene (E. Martin et al., 2015).
Thermodynamic Properties
Garist et al. (2004) examined the thermodynamic properties of diene hydrocarbons, which include compounds structurally similar to 2,5-Dimethyl-1,5-hexadiene, providing valuable data for industrial and research applications (I. V. Garist et al., 2004).
properties
IUPAC Name |
2,5-dimethylhexa-1,5-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAYAFZWRDYBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060844 | |
Record name | 1,5-Hexadiene, 2,5-dimethyl- | |
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Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,5-Dimethyl-1,5-hexadiene | |
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Vapor Pressure |
37.4 [mmHg] | |
Record name | 2,5-Dimethyl-1,5-hexadiene | |
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Product Name |
2,5-Dimethyl-1,5-hexadiene | |
CAS RN |
627-58-7 | |
Record name | 2,5-Dimethyl-1,5-hexadiene | |
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Record name | 2,5-Dimethyl-1,5-hexadiene | |
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Record name | Bimethallyl | |
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Record name | 1,5-Hexadiene, 2,5-dimethyl- | |
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Record name | 1,5-Hexadiene, 2,5-dimethyl- | |
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Record name | 2,5-dimethylhexa-1,5-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.004 | |
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Record name | 2,5-DIMETHYL-1,5-HEXADIENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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